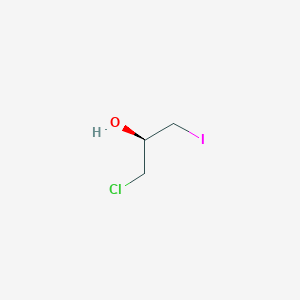![molecular formula C11H20F2N2O2 B6291369 tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate CAS No. 2306254-30-6](/img/structure/B6291369.png)
tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group (which is a functional group derived from carbamic acid), and a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecule contains a piperidine ring, which is a saturated six-membered ring with one nitrogen atom. The difluoromethyl group is attached to one of the carbon atoms in the ring. The carbamate group is attached to the nitrogen atom in the piperidine ring, with the tert-butyl group attached to the carbamate .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in N-heterocycles Chiral sulfinamides, similar in reactivity and purpose to tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. For instance, tert-butanesulfinamide has been employed in asymmetric N-heterocycle synthesis via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, and azetidines. These compounds are crucial structural motifs in many natural products and therapeutically applicable compounds, highlighting the potential of this compound in similar synthetic applications (Philip et al., 2020).
Environmental Remediation Research on methyl tert-butyl ether (MTBE) decomposition, closely related to the tert-butyl group in the compound of interest, suggests potential applications in environmental remediation. Studies have demonstrated the feasibility of using radio frequency plasma reactors for the decomposition of MTBE, a common fuel additive, into less harmful substances. This methodology could inform approaches for the degradation of related compounds, potentially including this compound, in environmental settings (Hsieh et al., 2011).
Polymer Membranes for Purification The synthesis and application of polymer membranes for the purification of fuel oxygenated additives highlight another potential application area. Specifically, the separation of methanol/MTBE mixtures via pervaporation demonstrates the utility of certain polymer materials in separating complex mixtures. Given the structural similarities, this compound could potentially be involved in similar separation processes or serve as a compound of interest in the development of new membrane materials (Pulyalina et al., 2020).
Biodegradation and Fate in Environmental Systems The study of MTBE biodegradation and fate in soil and groundwater offers insights into the environmental behavior of tert-butyl-based compounds. Understanding the microbial degradation pathways and environmental fate of MTBE can inform predictions and studies on the behavior of similar compounds, including this compound, in natural systems (Fiorenza & Rifai, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R,5S)-5-(difluoromethyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-8-4-7(9(12)13)5-14-6-8/h7-9,14H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHHDYBFMRSHLU-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291287.png)
![2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 93%](/img/structure/B6291303.png)
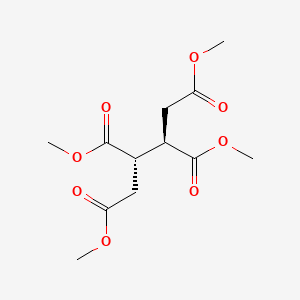
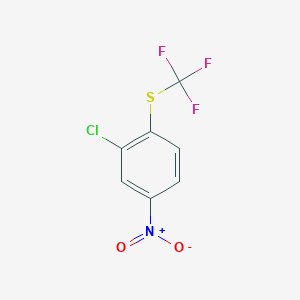
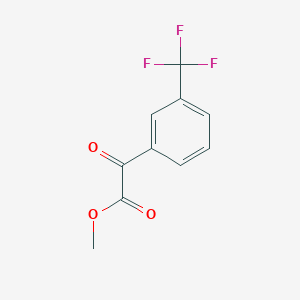
![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)
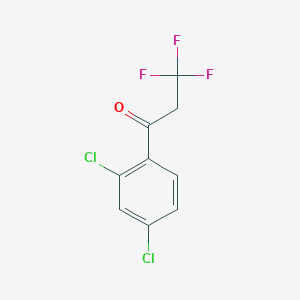

![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)

